molecular formula C11H15NO2 B196034 N,N-Dimethyl-L-phenylalanine CAS No. 17469-89-5

N,N-Dimethyl-L-phenylalanine

Cat. No.: B196034
CAS No.: 17469-89-5
M. Wt: 193.24 g/mol
InChI Key: HOGIQTACRLIOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is substituted with two methyl groups. This compound is known for its role in peptide synthesis and its application as a chiral mobile phase additive for the resolution of enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-L-phenylalanine can undergo oxidation reactions, where the dimethylamino group is oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: L-phenylalanine or N-methyl-L-phenylalanine.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Mechanism of Action

Mechanism: N,N-Dimethyl-L-phenylalanine exerts its effects primarily through its role as a chiral auxiliary in peptide synthesis and enantiomer resolution. The dimethylamino group enhances the compound’s ability to form stable complexes with metal ions, facilitating the separation of enantiomers.

Molecular Targets and Pathways:

    Chiral Complex Formation: The compound forms chiral complexes with metal ions, which are used in chromatographic techniques to separate enantiomers.

    Peptide Bond Formation: In peptide synthesis, it acts as a building block, participating in the formation of peptide bonds through its carboxyl and amino groups.

Comparison with Similar Compounds

    N,N-Dimethyl-D-phenylalanine: Similar in structure but with a different stereochemistry.

    N-Methyl-L-phenylalanine: Contains only one methyl group on the amino group.

    L-Phenylalanine: The parent compound without any methyl substitutions.

Uniqueness:

    Chiral Resolution: N,N-Dimethyl-L-phenylalanine is unique in its ability to form stable chiral complexes with metal ions, making it particularly useful in enantiomer resolution.

    Peptide Synthesis: Its dimethylamino group provides steric hindrance, which can influence the stereochemistry of the resulting peptides, offering unique advantages in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(dimethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17469-89-5
Record name N,N-Dimethyl-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-L-phenylalanine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-L-phenylalanine
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-L-phenylalanine
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-L-phenylalanine
Customer
Q & A

Q1: What is the primary application of N,N-Dimethyl-L-phenylalanine in current research?

A1: this compound is primarily employed as a chiral ligand in ligand-exchange chromatography (LEC). [, , ] This technique is particularly useful for separating enantiomers of various compounds, especially underivatized α-amino acids. []

Q2: How does this compound contribute to enantiomeric separation in LEC?

A2: this compound forms a complex with copper(II) ions. [, , , ] This complex acts as a chiral selector by creating diastereomeric complexes with enantiomers in the mobile phase. [, ] These diastereomeric complexes exhibit different affinities for the stationary phase, leading to their separation.

Q3: What factors influence the effectiveness of this compound in enantiomeric separations?

A3: Several factors impact the performance of this compound in LEC. These include the concentration of the this compound-copper(II) complex, the type of organic modifier used in the mobile phase, column temperature, and the specific enantiomers being separated. [, , , ]

Q4: Are there alternative chiral ligands to this compound for LEC?

A4: Yes, other chiral ligands like L-proline, L-hydroxyproline, and L-phenylalanine are also used in LEC. [, ] The choice of the optimal ligand depends on factors like the target enantiomers and desired separation efficiency.

Q5: Beyond LEC, has this compound been explored in other research areas?

A5: While predominantly used in LEC, this compound has been investigated in other contexts. One study explored the reactivity of molybdenum pentachloride (MoCl5) with various amino acids, including this compound. [] This reaction led to the formation of α-amino-acylchloride complexes, providing insights into the coordination chemistry of molybdenum. []

Q6: Is there any information available on the toxicity or environmental impact of this compound?

A6: The provided research articles primarily focus on the applications of this compound in analytical chemistry, specifically for enantiomeric separations. [, , , , , ] Consequently, these papers do not offer detailed information regarding its toxicity, environmental impact, or potential long-term effects. Further research is needed to assess these aspects comprehensively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.